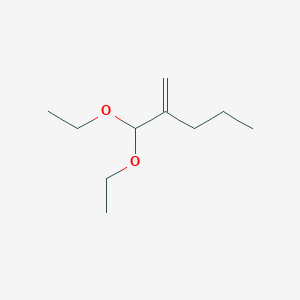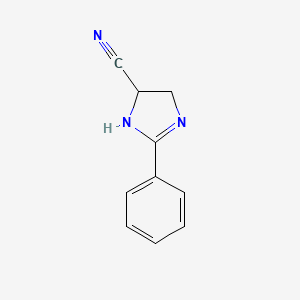
2-Phenyl-4,5-dihydro-1H-imidazole-5-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Phenyl-4,5-dihydro-1H-imidazole-5-carbonitrile is a heterocyclic compound that belongs to the class of imidazoles Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-4,5-dihydro-1H-imidazole-5-carbonitrile can be achieved through several methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild, allowing for the inclusion of various functional groups such as aryl halides and aromatic heterocycles . Another method involves the reaction of phthalazine with 2-chloroimidazoline, followed by treatment with HOSA under basic conditions .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Phenyl-4,5-dihydro-1H-imidazole-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazole derivatives.
Reduction: Reduction reactions can yield dihydroimidazole derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl ring and the imidazole nitrogen atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.
Major Products
The major products formed from these reactions include various substituted imidazoles, which can have different functional groups attached to the phenyl ring or the imidazole nitrogen atoms. These products are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.
Applications De Recherche Scientifique
2-Phenyl-4,5-dihydro-1H-imidazole-5-carbonitrile has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an enzyme inhibitor and receptor modulator.
Mécanisme D'action
The mechanism of action of 2-Phenyl-4,5-dihydro-1H-imidazole-5-carbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with the receptor’s binding domain. These interactions can lead to changes in cellular signaling pathways, ultimately affecting cellular function and behavior .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Phenyl-1H-imidazole-4,5-dicarboxylic acid: This compound has similar structural features but different functional groups, leading to distinct chemical properties and applications.
2-Heptadecyl-4,5-dihydro-1H-imidazole: This compound has a long alkyl chain, which imparts different physical and chemical properties compared to 2-Phenyl-4,5-dihydro-1H-imidazole-5-carbonitrile.
2-Benzyl-4,5-dihydro-1H-imidazole: This compound has a benzyl group instead of a phenyl group, resulting in different reactivity and applications.
Uniqueness
This compound is unique due to its specific combination of a phenyl group and a nitrile group attached to the imidazole ring. This unique structure imparts distinct chemical properties, making it valuable for specific applications in pharmaceuticals and materials science.
Propriétés
Numéro CAS |
114523-57-8 |
|---|---|
Formule moléculaire |
C10H9N3 |
Poids moléculaire |
171.20 g/mol |
Nom IUPAC |
2-phenyl-4,5-dihydro-1H-imidazole-5-carbonitrile |
InChI |
InChI=1S/C10H9N3/c11-6-9-7-12-10(13-9)8-4-2-1-3-5-8/h1-5,9H,7H2,(H,12,13) |
Clé InChI |
DXZWKAFLYYRUNE-UHFFFAOYSA-N |
SMILES canonique |
C1C(NC(=N1)C2=CC=CC=C2)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


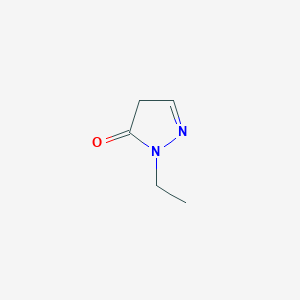
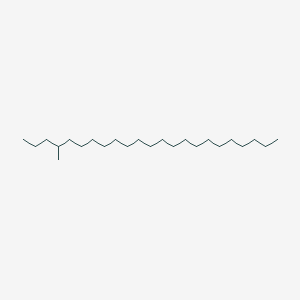
![Ethyl 3-[(4-methylbenzene-1-sulfinyl)oxy]prop-2-enoate](/img/structure/B14305407.png)
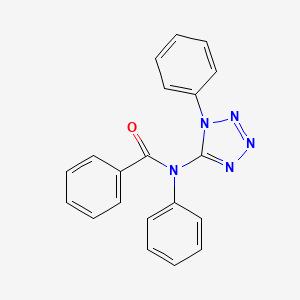
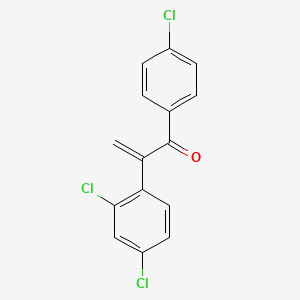
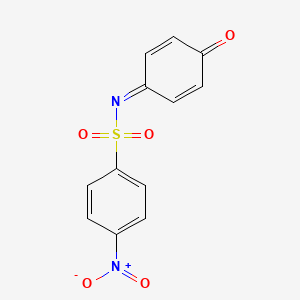
![2-Bromo-7,7,10-trimethyl-5-oxo-6,7,8,10-tetrahydro-5h-benzo[b]pyrido[4,3,2-de][1,8]phenanthrolin-7-ium](/img/structure/B14305427.png)
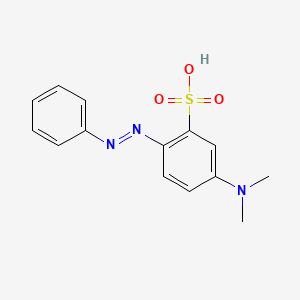
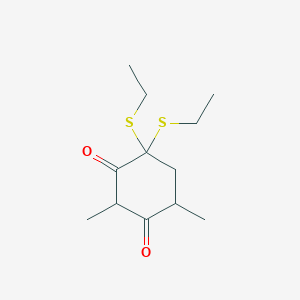
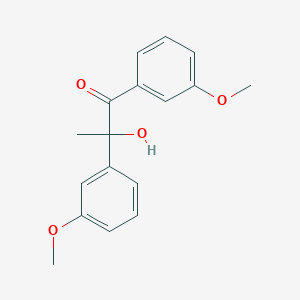
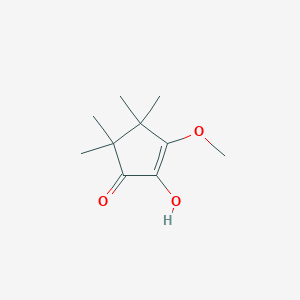
![1,1,1-Trimethyl-N-{2-methyl-1-[(trimethylsilyl)oxy]propan-2-yl}silanamine](/img/structure/B14305462.png)
![2-[(5-Bromo-2-hydroxyphenyl)methylidene]butanal](/img/structure/B14305468.png)
